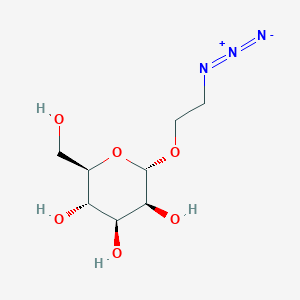

2-Azidoethyl alpha-D-mannopyranoside

概要

説明

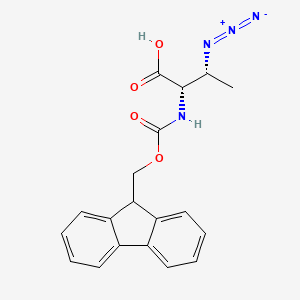

2-Azidoethyl α-D-mannopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .

Molecular Structure Analysis

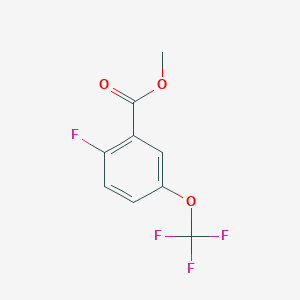

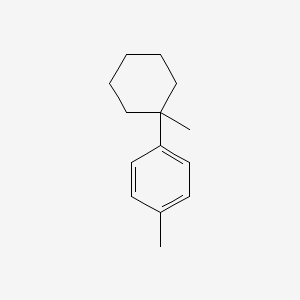

The molecular formula of 2-Azidoethyl α-D-mannopyranoside is C8H15N3O6 . Its average mass is 249.221 Da and its monoisotopic mass is 249.096085 Da .科学的研究の応用

Click Chemistry

“2-Azidoethyl alpha-D-mannopyranoside” is an alkylated glycoside used as a ligand for Click Chemistry . Click Chemistry is a type of chemical synthesis characterized by its efficiency and versatility, making it useful in many areas of research.

Glycotherapeutic Applications

This compound may serve as a carbohydrate carrier in glycotherapeutic applications . Glycotherapeutics involve the use of glycosides, like “2-Azidoethyl alpha-D-mannopyranoside”, to treat various diseases.

Drug Delivery

“2-Azidoethyl alpha-D-mannopyranoside” can be used as a drug carrier for site-specific delivery . This means that it can help deliver drugs directly to the site where they are needed, improving the efficiency and effectiveness of the treatment.

Drug Enhancement

This compound can act as a drug enhancer, decreasing toxicity . By reducing the toxicity of certain drugs, it can make treatments safer for patients.

Solubility Enhancement

“2-Azidoethyl alpha-D-mannopyranoside” can also enhance the solubility of other compounds . This is particularly useful in pharmaceutical research, where solubility can significantly impact a drug’s effectiveness.

Protein Enhancement

Finally, this compound can enhance proteins . This could have potential applications in a variety of research fields, including biochemistry and molecular biology.

作用機序

Target of Action

2-Azidoethyl alpha-D-mannopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications .

Mode of Action

The compound interacts with its targets through Click Chemistry . Click Chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the modular approach adopted by nature to generate complex and diverse natural products from simple building blocks .

Biochemical Pathways

As a ligand in click chemistry, it can be inferred that it plays a role in the formation of complex structures from simpler components .

Pharmacokinetics

As a synthetic organic compound , it can be inferred that its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.

Result of Action

As a ligand in click chemistry, it can be inferred that it contributes to the formation of complex structures from simpler components .

Action Environment

As a synthetic organic compound , it can be inferred that factors such as temperature, pH, and the presence of other substances could potentially influence its action.

Safety and Hazards

2-Azidoethyl α-D-mannopyranoside is classified as a skin corrosive/irritant (Category 2), serious eye damage/eye irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

将来の方向性

While specific future directions for 2-Azidoethyl α-D-mannopyranoside are not mentioned in the sources, its use as a ligand for Click Chemistry suggests potential applications in the development of new materials and bioconjugates . Its role as a carbohydrate carrier also suggests potential applications in drug delivery .

特性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-HEIBUPTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoethyl alpha-D-mannopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)

![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)